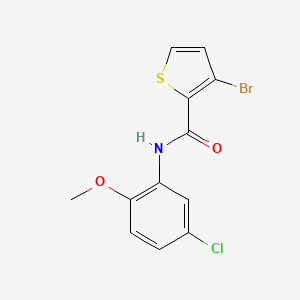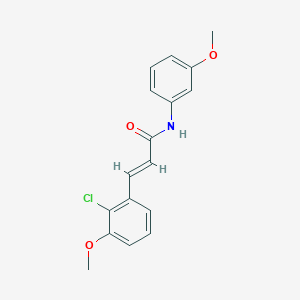![molecular formula C32H26FN5O4Pd B11940504 Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) is a complex organometallic compound. This compound features a palladium(2+) ion coordinated with a variety of organic ligands, including acetonitrile, cyanophenyl, ethyl-fluorophenyl, dimethoxyphenyl, and azanidylcarbonylpyridine. The presence of palladium(2+) makes it a valuable catalyst in various chemical reactions, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) typically involves the coordination of palladium(2+) with the respective organic ligands. The process often starts with the preparation of individual ligands, followed by their coordination to the palladium(2+) ion under controlled conditions. Common synthetic routes include:
Ligand Synthesis: Preparation of cyanophenyl, ethyl-fluorophenyl, dimethoxyphenyl, and azanidylcarbonylpyridine ligands.
Coordination Reaction: Mixing the ligands with a palladium(2+) salt (e.g., palladium chloride) in a suitable solvent like acetonitrile under inert atmosphere and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the palladium(2+) ion is oxidized to higher oxidation states.
Reduction: Reduction reactions can reduce palladium(2+) to palladium(0), often used in catalytic cycles.
Substitution: Ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents like hydrogen gas, sodium borohydride, and hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction can produce palladium(0) species.
Applications De Recherche Scientifique
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) has diverse applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.
Biology: Investigated for its potential in bioinorganic chemistry, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its anticancer properties due to the cytotoxic effects of palladium complexes.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its catalytic properties.
Mécanisme D'action
The mechanism by which Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) exerts its effects involves coordination chemistry and catalysis. The palladium(2+) ion acts as a central metal, facilitating various catalytic cycles through oxidative addition, transmetalation, and reductive elimination steps. These processes enable the formation and breaking of chemical bonds, making it a versatile catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium(2+) Complexes: Other palladium(2+) complexes with different ligands, such as palladium(2+) acetate and palladium(2+) chloride.
Nickel(2+) Complexes: Nickel(2+) complexes with similar ligands, used in similar catalytic applications.
Platinum(2+) Complexes: Platinum(2+) complexes, often used in anticancer research.
Uniqueness
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) is unique due to its specific ligand combination, which imparts distinct electronic and steric properties. These properties enhance its catalytic efficiency and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C32H26FN5O4Pd |
|---|---|
Poids moléculaire |
670.0 g/mol |
Nom IUPAC |
acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) |
InChI |
InChI=1S/C30H25FN4O4.C2H3N.Pd/c1-4-19-21(20-10-6-5-9-18(20)17-32)15-16-22(31)27(19)34-29(36)23-11-7-12-24(33-23)30(37)35-28-25(38-2)13-8-14-26(28)39-3;1-2-3;/h5-16H,4H2,1-3H3,(H2,34,35,36,37);1H3;/q;;+2/p-2 |
Clé InChI |
SYUIQKLLPPSRFH-UHFFFAOYSA-L |
SMILES canonique |
CCC1=C(C=CC(=C1[N-]C(=O)C2=CC=CC(=N2)C(=O)[N-]C3=C(C=CC=C3OC)OC)F)C4=CC=CC=C4C#N.CC#N.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



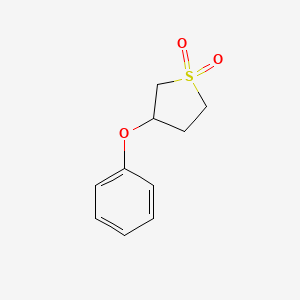

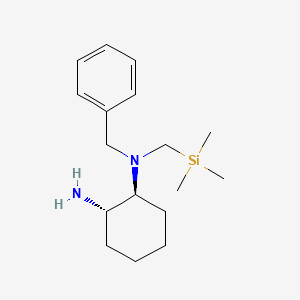

![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)
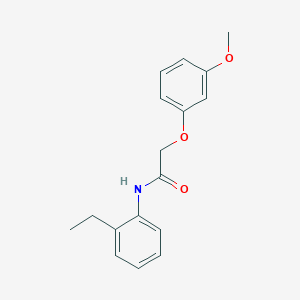

![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)
